molecular formula C17H10F3NO2S2 B2831337 (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one CAS No. 854002-51-0

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Cat. No. B2831337
CAS RN: 854002-51-0
M. Wt: 381.39
InChI Key: AVPQLOMHHAJCAQ-NTOUICHMSA-N
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Description

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H10F3NO2S2 and its molecular weight is 381.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Cytotoxicity Evaluation : The synthesis of thiazolidinone derivatives, including compounds with furan moieties, has been explored for their anticancer properties. Specifically, these compounds have shown moderate to strong antiproliferative activity against human leukemia cell lines. The presence of electron-donating groups on the thiazolidinone moiety enhances their anticancer potential, with certain derivatives exhibiting potent activity and inducing apoptosis in cancer cells (Chandrappa et al., 2009). Further research indicated that novel thioxothiazolidin-4-one derivatives inhibited tumor growth and induced antiangiogenic effects in mouse models, suggesting their utility as anticancer agents (Chandrappa et al., 2010).

  • Antifibrotic and Anticancer Actions : Certain amino(imino)thiazolidinone derivatives have been synthesized and assessed for their antifibrotic and anticancer activities. While reducing the viability of fibroblasts, these compounds did not exhibit significant anticancer effects, highlighting the importance of structural variations in determining biological activity (Kaminskyy et al., 2016).

Antimicrobial Applications

  • Synthesis and Biological Activity : The synthesis of triazolothiazolidinone derivatives of coumarin has been reported, with some compounds showing significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of these derivatives in developing new antimicrobial agents (Bhat et al., 2009).

  • Chitosan Schiff Bases with Heterocyclic Moieties : Novel chitosan Schiff bases based on heterocyclic moieties have been synthesized and evaluated for antimicrobial activity. The antimicrobial efficacy of these compounds varied with the type of Schiff base moiety, indicating their potential as antimicrobial materials (Hamed et al., 2020).

properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2S2/c18-17(19,20)11-4-1-5-12(10-11)21-15(22)14(25-16(21)24)8-2-6-13-7-3-9-23-13/h1-10H/b6-2+,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQLOMHHAJCAQ-NTOUICHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

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